![molecular formula C12H11ClN2O2 B11863939 Ethyl 7-amino-8-chloroquinoline-3-carboxylate](/img/structure/B11863939.png)
Ethyl 7-amino-8-chloroquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-8-chloroquinoline-3-carboxylate typically involves the Friedlander condensation method. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The process can be summarized as follows:
Base-Catalyzed Friedlander Condensation: Initially, ethyl 2-oxoquinoline-3-carboxylates are obtained by the base-catalyzed Friedlander condensation of o-aminobenzophenones and diethylmalonate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. The key steps include:
Refluxing in Organic Solvents: The Friedlander condensation is carried out by refluxing the reactants in an alcoholic solution or an organic solvent.
Chlorination and Amination: The chlorination and amination steps are performed under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-amino-8-chloroquinoline-3-carboxylate has been extensively studied for its potential as an antibacterial , antimalarial , and anticancer agent.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action often involves the inhibition of bacterial enzymes critical for cell wall synthesis or DNA replication, making it a candidate for developing new antibiotics .
Antimalarial Activity
The compound has shown promising results in inhibiting the growth of Plasmodium species, the causative agents of malaria. Its effectiveness is attributed to its ability to interfere with the parasite's metabolic pathways, although detailed mechanisms are still under investigation .
Anticancer Potential
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to intercalate into DNA disrupts replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can enhance biological activity or introduce new properties.
Synthetic Routes
The synthesis typically involves:
- Friedlander Condensation : Reacting an o-aminoaldehyde with a carbonyl compound.
- Chlorination : Using phosphorus oxychloride to introduce the chlorine atom.
- Amination : Adding the amino group at the 7th position through various amination techniques.
Material Science
Beyond biological applications, this compound is being explored in material science for developing novel materials with specific electronic and optical properties. Its derivatives are being investigated as potential components in organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation at non-toxic concentrations to normal cells. This selectivity highlights its promise as a therapeutic agent with a favorable safety profile .
Mechanism of Action
The mechanism of action of ethyl 7-amino-8-chloroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its replication and transcription processes.
Enzyme Inhibition: It can inhibit key enzymes involved in cellular metabolism and signal transduction.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Ethyl 7-amino-8-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares a similar quinoline core but differs in its substitution pattern.
Quinoline-3-carboxylate: This compound lacks the amino and chloro substituents, resulting in different biological activities.
8-Hydroxyquinoline: This derivative has a hydroxyl group at the 8th position, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 7-amino-8-chloroquinoline-3-carboxylate is a notable compound within the quinoline family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound features an ethoxycarbonyl group at the third position and a chlorine atom at the seventh position of the quinoline ring. This structural configuration contributes to its pharmacological potential, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and signal transduction.
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress and subsequent cell death.
Antibacterial Activity
This compound exhibits moderate antibacterial properties. In laboratory studies, it has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 12.4 μM |
Vibrio cholerae | 16.4 μM |
Staphylococcus aureus | 16.5 μM |
Escherichia coli | 16.1 μM |
These findings suggest that the compound disrupts bacterial cell wall synthesis and protein synthesis, leading to cell death.
Antimalarial Activity
Quinoline derivatives are traditionally known for their antimalarial properties. This compound has been investigated for its potential against malaria parasites, showing IC50 values below 100 μM in preliminary screenings .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:
Cancer Cell Line | IC50 Value |
---|---|
MCF-7 (Breast Cancer) | <50 μM |
HCT-116 (Colon Carcinoma) | <50 μM |
HeLa (Cervical Carcinoma) | <50 μM |
These results indicate significant selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .
Case Studies and Research Findings
- Antibacterial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, with a notable inhibition zone comparable to standard antibiotics .
- Antimalarial Efficacy : Another research effort focused on synthesizing derivatives of this compound and assessing their antimalarial activity. Several derivatives showed improved efficacy with IC50 values significantly lower than that of traditional antimalarial drugs .
- Anticancer Screening : A comprehensive evaluation of this compound's anticancer properties indicated that it could induce apoptosis in cancer cells through ROS generation and DNA damage pathways, making it a candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 7-amino-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-5-7-3-4-9(14)10(13)11(7)15-6-8/h3-6H,2,14H2,1H3 |
InChI Key |
YUYGHIOKMFPPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2Cl)N |
Origin of Product |
United States |
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